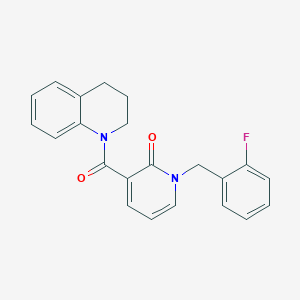

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(2-fluorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O2/c23-19-11-3-1-8-17(19)15-24-13-6-10-18(21(24)26)22(27)25-14-5-9-16-7-2-4-12-20(16)25/h1-4,6-8,10-13H,5,9,14-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPJOIFDDJIDRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the 2-fluorobenzyl intermediate.

Synthesis of the Tetrahydroquinoline Moiety: The tetrahydroquinoline ring is synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Coupling Reaction: The 2-fluorobenzyl intermediate is then coupled with the tetrahydroquinoline moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Cyclization: The final step involves cyclization to form the pyridinone ring, which can be achieved through intramolecular cyclization under basic or acidic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting cell proliferation in breast cancer (MCF-7) and other tumor types.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.2 |

| Hek293-T | 20.5 |

These findings suggest that 1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one may serve as a potential candidate for cancer therapy by targeting specific cellular pathways involved in tumor growth.

Antiviral Properties

There is growing interest in the antiviral potential of quinoline derivatives against influenza viruses. Research indicates that compounds similar to this compound can disrupt viral polymerase interactions, which are crucial for viral replication.

Anti-inflammatory Effects

The compound's ability to inhibit key enzymes involved in inflammatory pathways (such as cyclooxygenase and lipoxygenase) has been explored. The presence of the fluorine atom enhances its binding affinity to these enzymes, potentially leading to reduced inflammation and pain relief.

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various quinoline derivatives and evaluated their anticancer properties using MCF-7 and Hek293-T cell lines. The study found that the introduction of fluorinated groups significantly improved cytotoxicity compared to non-fluorinated analogs.

Case Study 2: Antiviral Activity Against Influenza

A research article focusing on novel antiviral agents highlighted the effectiveness of certain quinoline derivatives in inhibiting influenza virus replication by targeting RNA-dependent RNA polymerase interactions. The study suggested that modifications similar to those found in this compound could enhance antiviral efficacy.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one can be compared with similar compounds, such as:

1-(2-chlorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)pyridin-2(1H)-one: Contains an isoquinoline ring instead of a quinoline ring, potentially altering its chemical properties and applications.

1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyrimidin-2(1H)-one: Features a pyrimidinone ring instead of a pyridinone ring, which may influence its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one is a notable member of the tetrahydroquinoline family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 341.36 g/mol. The compound features a tetrahydroquinoline core, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that tetrahydroquinoline derivatives exhibit significant anticancer activity. For instance, compounds structurally similar to the one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study highlighted that tetrahydroquinoline analogs can inhibit specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Enzymatic Inhibition

The compound has been investigated for its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). Inhibitors of these enzymes are crucial in managing conditions like inflammation and Alzheimer's disease. Research indicates that certain tetrahydroquinoline derivatives can effectively inhibit COX-2 activity, thereby reducing inflammatory responses .

Neuroprotective Effects

Neuroprotective properties have also been attributed to tetrahydroquinolines. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative damage .

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry examined a series of tetrahydroquinoline derivatives for their anticancer properties. Among them, compounds with substitutions at specific positions exhibited IC50 values in the low micromolar range against breast cancer cell lines .

- Enzymatic Activity : Research conducted by Metwally et al. demonstrated that certain tetrahydroquinoline hybrids showed dual inhibition of AChE and COX-2, suggesting potential for treating both Alzheimer's disease and inflammation .

Data Table: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Signal Transduction Modulation : The compound may interfere with various signaling pathways that regulate cell survival and apoptosis.

- Enzyme Inhibition : By binding to active sites or allosteric sites on target enzymes like COX-2 or AChE, it can effectively reduce their activity.

- Oxidative Stress Reduction : The antioxidant properties help mitigate cellular damage caused by reactive oxygen species.

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for producing 1-(2-fluorobenzyl)-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one, and how are intermediates purified?

- Methodological Answer : Multi-step synthesis typically involves sequential coupling of the 2-fluorobenzyl group to the pyridin-2-one core, followed by tetrahydroquinoline-1-carbonyl incorporation via amide bond formation. Key steps include:

- Reaction Conditions : Controlled temperatures (e.g., 0–60°C) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of reactive intermediates .

- Purification : Chromatography (silica gel or HPLC) and recrystallization (using ethanol/water mixtures) to isolate high-purity intermediates. Purity is verified via melting point analysis and TLC .

- Critical Consideration : Monitor reaction progress using TLC to avoid over-substitution or side products, especially at the fluorobenzyl attachment site.

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorobenzyl aromatic protons at δ 7.2–7.5 ppm) and carbonyl groups (δ 165–170 ppm for the tetrahydroquinoline-1-carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₃H₂₀F₁N₂O₂).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can contradictory bioactivity data for structurally similar pyridin-2-one derivatives be resolved?

- Methodological Answer :

- Structural-Activity Comparison : Compare bioactivity of analogs (e.g., ’s fluorophenyl-thienopyrimidines) to identify substituent-specific trends. For example, the 2-fluorobenzyl group may enhance receptor binding compared to non-fluorinated analogs .

- Dose-Response Studies : Use in vitro assays (e.g., IC₅₀ profiling) to determine if discrepancies arise from concentration-dependent effects.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins, validating experimental data .

Q. What experimental design principles ensure reproducibility in long-term environmental impact studies of this compound?

- Methodological Answer :

- Controlled Variables : Follow ’s framework for environmental fate studies, including pH, temperature, and microbial activity in soil/water matrices.

- Sampling Strategy : Use split-plot designs (as in ) with replicates (n ≥ 4) to account for spatial/temporal variability.

- Analytical Consistency : Employ LC-MS/MS for quantification across all samples, with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How do steric and electronic effects of the tetrahydroquinoline-1-carbonyl group influence reactivity in derivatization reactions?

- Methodological Answer :

- Steric Analysis : X-ray crystallography or NOESY NMR reveals spatial hindrance around the carbonyl, affecting nucleophilic attack sites.

- Electronic Profiling : DFT calculations (e.g., Gaussian) quantify electron density at the carbonyl carbon, predicting susceptibility to hydrolysis or aminolysis .

- Experimental Validation : Conduct kinetic studies under varying pH conditions to compare reaction rates with non-quinoline analogs.

Data Analysis & Interpretation

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity in cell-based assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/LC₅₀ values.

- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) to identify significant differences in viability or oxidative stress markers .

- QC Measures : Include positive/negative controls in each plate to normalize inter-assay variability.

Q. How can researchers differentiate between metabolite formation and degradation products in environmental samples?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify exact masses of transformation products (e.g., hydroxylated or defluorinated species).

- Isotopic Labeling : Use ¹⁸O or ¹³C-labeled compounds to track metabolic pathways in microbial degradation studies .

- Comparative Chromatography : Match retention times and fragmentation patterns with synthesized reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.